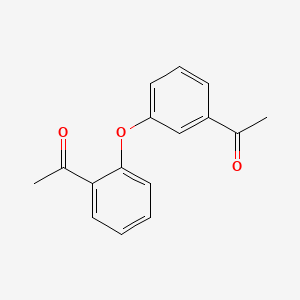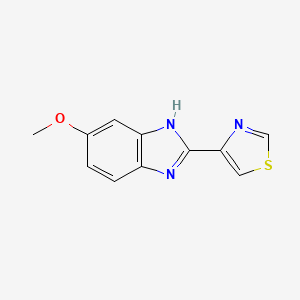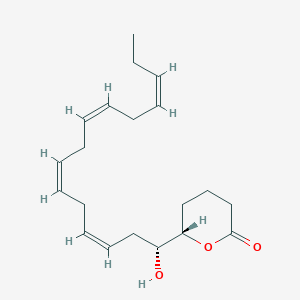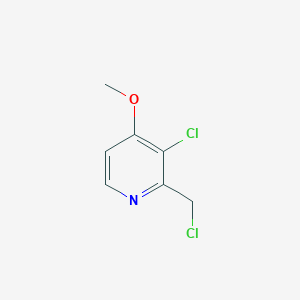
1-Ethynylcyclodecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynylcyclodecanol is an organic compound characterized by the presence of an ethynyl group attached to a cyclodecanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynylcyclodecanol can be synthesized through the reaction of cyclodecanone with sodium acetylide in liquid ammonia, followed by an acidic work-up. This method is similar to the preparation of other ethynyl alcohols, where the key step involves the formation of a carbon-carbon triple bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynylcyclodecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclodecanone or cyclodecanal.
Reduction: 1-Ethylcyclodecanol or 1-Cyclodecanol.
Substitution: Various substituted cyclodecanes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Ethynylcyclodecanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and muscle relaxant effects.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethynylcyclodecanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-Ethynylcyclohexanol: Similar structure but with a six-membered ring instead of a ten-membered ring.
1-Ethynyl-1-cyclohexanol: Another similar compound with a cyclohexanol structure.
Uniqueness: 1-Ethynylcyclodecanol’s larger ring structure provides unique steric and electronic properties, making it distinct from its smaller ring counterparts.
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-ethynylcyclodecan-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-12(13)10-8-6-4-3-5-7-9-11-12/h1,13H,3-11H2 |
InChI-Schlüssel |
QOOLGAIFQCFHIK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCCCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




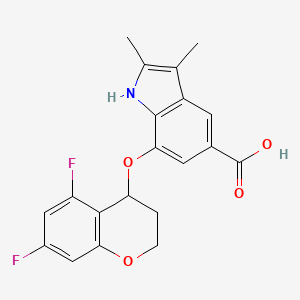
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)

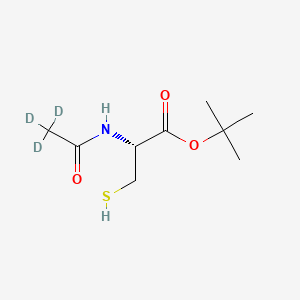

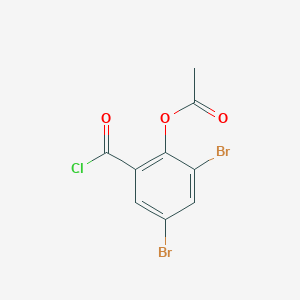

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
